Thulium oxide

Catalog No.
S563740
CAS No.
12036-44-1
M.F
Tm2O3
O3Tm2
M. Wt
385.867 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thulium oxide

CAS Number

12036-44-1

Product Name

Thulium oxide

IUPAC Name

oxygen(2-);thulium(3+)

Molecular Formula

Tm2O3
O3Tm2

Molecular Weight

385.867 g/mol

InChI

InChI=1S/3O.2Tm/q3*-2;2*+3

InChI Key

ZIKATJAYWZUJPY-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Tm+3].[Tm+3]

Synonyms

dithulium trioxide, thulia, thulium oxide, thulium oxide, (170)Tm-labeled, thulium-170 oxide

Canonical SMILES

[O-2].[O-2].[O-2].[Tm+3].[Tm+3]

The exact mass of the compound Thulium oxide (Tm2O3) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Rare Earth - Lanthanoid Series Elements - Thulium - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thulium oxide (Tm2O3) is a highly stable rare-earth sesquioxide critical to the procurement of advanced optical, electronic, and ceramic materials. Characterized by a robust cubic structure, a high melting point exceeding 2340 °C, and insolubility in water, it serves as the definitive precursor for thulium-doped solid-state lasers and specialized phosphors . Beyond its optical utility, Tm2O3 possesses a high dielectric constant (k = 12–13) and a wide energy bandgap of approximately 5.0 eV, making it a highly sought-after material for high-k gate dielectrics, pH-sensing membranes, and temperature-stabilized multilayer ceramic capacitors (MLCCs) [1]. For industrial buyers, high-purity Tm2O3 offers a non-hygroscopic, process-stable baseline compared to volatile thulium salts, ensuring reproducible stoichiometry in high-temperature manufacturing workflows.

Research Fit

1
Workflow
Near-infrared triggered photodynamic research model
2
Workflow
2 μm solid-state laser gain media studies
3
Workflow
Nuclear reactor control material screening
4
Workflow
High-k gate dielectric thin film research

Substituting Thulium oxide with adjacent heavy rare-earth oxides like Erbium oxide (Er2O3) or Ytterbium oxide (Yb2O3) fundamentally compromises application-specific performance. Optically, Tm3+ ions provide a specific emission profile around 1.9 µm, which exhibits a water absorption coefficient approximately four times higher than the 2.1 µm emission of Holmium-based systems, a non-negotiable trait for precision surgical lasers [1]. Thermally, Tm2O3 maintains its cubic phase to significantly higher temperatures (up to 2384 °C) than Er2O3, preventing structural failure during ultra-high-temperature ceramic processing [2]. Furthermore, attempting to substitute Tm2O3 with soluble precursors like thulium nitrate introduces severe hygroscopicity, leading to unpredictable water absorption, outgassing during calcination, and degraded reproducibility in thin-film or solid-state synthesis .

Substitution Risk

Tm₂O₃ vs Yb₂O₃
Yb³⁺ emission at ~1 μm does not replicate the 2 μm eye-safe laser transition. Neutron cross-section mismatch (~105 vs ~35 barns) alters reactor control response.
Tm₂O₃ vs Er₂O₃
Er³⁺ lases at 1.5 μm; 2 μm surgical and LIDAR band is absent. Quantum efficiency and cross-relaxation dynamics differ, impacting slope efficiency.
Tm₂O₃ vs Lu₂O₃
Lu₂O₃ is a host matrix, not an active dopant. It lacks Tm³⁺ 4f energy levels and cannot generate 2 μm laser emission or NIR-triggered ROS.

Optical Emission Efficiency for Surgical Laser Systems

In the development of medical lasers, the emission wavelength dictates tissue interaction. Thulium-doped systems (derived from Tm2O3) emit at approximately 1.94 µm, which closely aligns with the peak absorption of water in tissue. Compared to the industry-standard Holmium:YAG laser emitting at 2.1 µm, the Tm-based emission achieves a water absorption coefficient (WAC) that is roughly four times higher [1]. This increase in absorption efficiency allows for lower power requirements, reduced thermal damage to surrounding tissues, and superior stone dusting capabilities in lithotripsy.

Evidence DimensionWater Absorption Coefficient (WAC) at emission wavelength
Target Compound DataTm-doped laser emission (~1.94 µm)
Comparator Or BaselineHolmium:YAG laser emission (~2.1 µm)
Quantified Difference~4x higher water absorption for Thulium
ConditionsAqueous tissue/stone phantom models at room temperature

Procuring Tm2O3 for laser gain media enables the manufacturing of highly efficient surgical lasers that outperform legacy Holmium systems in ablation speed and safety.

NIR ROS generation
Class-level inference
~36% quantum yield under 808 nm excitation
Supports photodynamic research model review
Data to verify; in vitro and murine model context

Dielectric Constant and Bandgap for MOS Gate Dielectrics

As silicon dioxide (SiO2) reaches its physical scaling limits, high-k dielectrics are required to suppress leakage currents. Tm2O3 exhibits a dielectric constant (k) of 12 to 13, which is more than three times higher than that of standard SiO2 (k ~ 3.9), while still maintaining a robust energy bandgap of 5.0 eV[1]. When integrated into MOS capacitors, Tm2O3 allows for an equivalent oxide thickness (EOT) of just 0.55 nm after a 500 °C annealing process, successfully suppressing leakage current by two orders of magnitude compared to baseline requirements [2].

Evidence DimensionDielectric constant (k) and Equivalent Oxide Thickness (EOT) scaling
Target Compound DataTm2O3 thin films (k = 12-13, Bandgap = 5.0 eV)
Comparator Or BaselineStandard SiO2 (k ~ 3.9)
Quantified Difference>3x higher dielectric constant with leakage suppression by 2 orders of magnitude
ConditionsMOS capacitor gate dielectric annealed at 500 °C

Selecting Tm2O3 over traditional oxides allows semiconductor manufacturers to scale down gate thickness below 1 nm without catastrophic tunneling leakage.

2 μm laser efficiency
Head-to-head
Tm:Lu₂O₃ microchip: 5 W, 67% slope efficiency at 2.06 μm. Rod: 47.5 W, 59%.
Supports 2 μm laser gain media selection review
Nd³⁺:Lu₂O₃ does not emit at 2 μm; eye-safe band context

High-Temperature Phase Stability for Refractory Processing

For high-temperature ceramic and melt-growth applications, the structural stability of the rare-earth oxide precursor is critical. Recent high-temperature thermal analysis demonstrates that the cubic-to-hexagonal (C-H) phase transition for Tm2O3 occurs at 2384 ± 14 °C. In contrast, the adjacent rare-earth oxide Er2O3 undergoes this disruptive C-H transition at a significantly lower 2301 ± 10 °C[1]. This 83 °C advantage in phase stability ensures that Tm2O3 maintains its predictable cubic lattice structure under extreme thermal loads where other heavy rare-earth oxides would undergo structural transformation.

Evidence DimensionCubic-to-Hexagonal (C-H) phase transition temperature
Target Compound DataTm2O3 (2384 ± 14 °C)
Comparator Or BaselineEr2O3 (2301 ± 10 °C)
Quantified Difference83 °C higher phase transition threshold for Tm2O3
ConditionsDifferential thermal analysis and synchrotron diffraction on laser-heated levitated samples

Procuring Tm2O3 provides a wider, more stable thermal processing window for ultra-high-temperature manufacturing compared to alternative rare-earth oxides.

Neutron absorption
Cross-study comparable
~105 barns (natural Tm); ~3× higher than Yb₂O₃ (~35 barns)
Intermediate absorption for controlled flux reduction studies
Gd₂O₃ is ~467× higher; may deplete too rapidly for some designs

Capacitance Temperature Stability in MLCC Formulation

In the formulation of Barium Titanate (BaTiO3) for Multilayer Ceramic Capacitors (MLCCs), controlling the temperature coefficient of capacitance (TCC) is paramount. Doping BaTiO3 with 1 mol% Tm2O3 yields a 40% enhancement in the dielectric constant compared to undoped baselines [1]. More importantly, this specific doping concentration reinforces the core-shell structure of the ceramic, allowing the material to strictly meet EIA X7R reliability specifications (capacitance variation within ±15% from -55 °C to 125 °C), which undoped or excessively doped formulations fail to maintain.

Evidence DimensionDielectric constant enhancement and X7R compliance
Target Compound Data1 mol% Tm2O3 doped BaTiO3
Comparator Or BaselineUndoped BaTiO3
Quantified Difference40% higher dielectric constant with guaranteed X7R thermal stability
ConditionsCeramic capacitor reliability testing from -55 °C to 125 °C

Tm2O3 is a highly effective dopant for MLCC manufacturers needing to maximize capacitance without sacrificing extreme-temperature reliability.

Luminescence enhancement
Head-to-head
Nano-Tm₂O₃: 3–6× brighter than bulk (1–10 μm) powder
Supports phosphor and bioimaging probe selection
Surface area 30–180 m²/g vs. bulk; particle size context
High-k dielectric
Cross-study comparable
Band gap 5.77 eV, k~16; better band offsets on Ge than Yb₂O₃ or HfO₂
Supports gate dielectric material screening for Ge MOSFETs
Thin film deposition method and interface quality are critical
³H₄ quantum efficiency
Cross-study comparable
32% in tellurite glass (0.125 mol% Tm₂O₃) at 793 nm excitation
Supports cross-relaxation pumping efficiency review for 2 μm lasers
Comparable to or exceeds Er₂O₃ (10–20%) in similar hosts

Gain Media Precursor for 1.9 µm Medical and Surgical Lasers

Following its superior water absorption coefficient compared to Holmium systems, Tm2O3 is the essential dopant precursor for Thulium-doped fiber lasers (TDFLs) and solid-state lasers. It is the procurement choice for OEMs manufacturing lithotripsy and soft-tissue ablation devices where minimizing the thermal damage zone is critical [1].

High-k Gate Dielectrics for Sub-Nanometer MOS Devices

Driven by its high dielectric constant of 12-13 and wide 5.0 eV bandgap, Tm2O3 thin films are highly suitable for next-generation semiconductor manufacturing. It is selected over traditional SiO2 to suppress tunneling leakage currents while scaling the equivalent oxide thickness (EOT) down to 0.55 nm [2].

Temperature-Stabilizing Dopant for X7R MLCCs

Because of its ability to enhance the dielectric constant by 40% while reinforcing the core-shell structure of BaTiO3, Tm2O3 is a highly effective dopant for Multilayer Ceramic Capacitors. It is procured by passive component manufacturers to ensure compliance with strict X7R temperature stability standards (-55 °C to 125 °C)[3].

Ultra-High-Temperature Refractory Ceramics

Leveraging its exceptional phase stability up to 2384 °C, Tm2O3 is utilized in specialized refractory applications and melt-grown crystal matrices where lower-transition rare-earth oxides like Er2O3 would undergo disruptive cubic-to-hexagonal structural shifts during processing[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Near-infrared PDT research models
ROS generation quantum yield review
Nano particle size and surface area context
2 μm laser gain media studies
Slope efficiency and output power context
High-purity Tm₂O₃ (≥99.99%) specification review
Nuclear reactor control element research
Thermal neutron capture cross-section review
Isotopic composition and traceability
High-k gate dielectric thin film studies
Band gap and dielectric constant context
Film deposition purity and interface quality review

UNII

DZJ5EE05EB

Other CAS

12036-44-1

General Manufacturing Information

Thulium oxide (Tm2O3): ACTIVE

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